InChI Key-Based Regioisomer Verification
The target compound is unambiguously distinguished from its closest regioisomer, 2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol (CAS 883793-27-9), by InChI Key. The target compound's InChI (InChI=1S/C15H16BrNO2/c1-10-6-7-13(12(16)8-10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3) places bromine at position 2 and methyl at position 4 on the N-phenyl ring, whereas the 4-Br-2-Me isomer (CAS 883793-27-9) has InChI InChI=1S/C15H16BrNO2/c1-10-8-12(16)6-7-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3, placing bromine at position 4 and methyl at position 2 . The 4-Br-3-Me isomer (CAS 882073-31-6) carries yet another distinct InChI string with bromine at position 4 and methyl at position 3 . These structural differences are detectable by NMR and HPLC-MS, enabling unequivocal identity confirmation upon receipt .
| Evidence Dimension | Regioisomeric identity (InChI/predicted retention time) |
|---|---|
| Target Compound Data | InChI=1S/C15H16BrNO2/c1-10-6-7-13(12(16)8-10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 (2-Br-4-Me substitution pattern) |
| Comparator Or Baseline | 4-Br-2-Me isomer (CAS 883793-27-9): InChI=1S/C15H16BrNO2/c1-10-8-12(16)6-7-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 |
| Quantified Difference | Positional exchange: Br at C2 vs. C4; CH3 at C4 vs. C2. Distinct InChI strings; distinguishable by 1H NMR aromatic splitting patterns and HPLC retention time shifts. |
| Conditions | Structural identity verification by 1H/13C NMR (CDCl3 or DMSO-d6), LC-MS (C18 reverse phase), or InChI comparison |
Why This Matters
Mis-shipment of a regioisomer can invalidate entire screening campaigns; unambiguous InChI-based identity verification prevents procurement errors when ordering from suppliers that may list multiple C15H16BrNO2 isomers under similar nomenclature.
